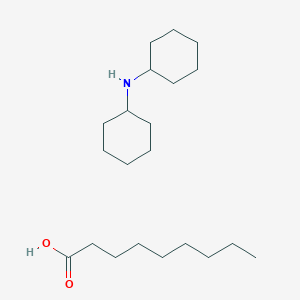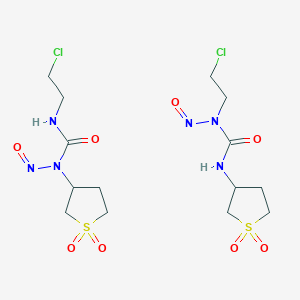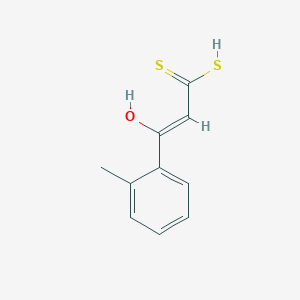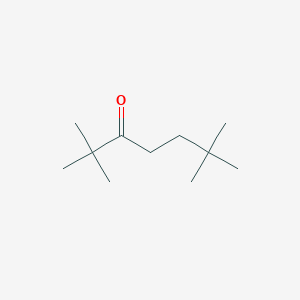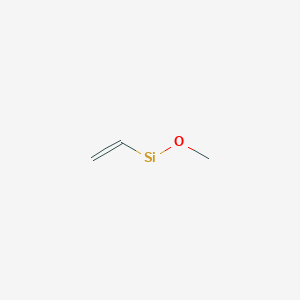
1,4-Dihydro-1,4-methanoanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,4-methanoanthracene-9,10-diol is a chemical compound with the molecular formula C17H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique bridged bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoanthracene-9,10-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route starts with the reaction of anthracene with maleic anhydride to form the Diels-Alder adduct. This intermediate is then subjected to hydrolysis and reduction to yield the desired diol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,4-methanoanthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or alkylated anthracene compounds.
Scientific Research Applications
1,4-Dihydro-1,4-methanoanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-methanoanthracene-9,10-diol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation and apoptosis, depending on its specific derivatives and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-methanoanthracene-9,10-dimethoxy-: This compound has methoxy groups instead of hydroxyl groups, altering its reactivity and applications.
1,4-Methanoanthracene-9,10-dione: This compound features a ketone functional group, leading to different chemical properties and uses.
Uniqueness
1,4-Dihydro-1,4-methanoanthracene-9,10-diol is unique due to its specific diol functional groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
52457-24-6 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene-3,10-diol |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9,16-17H,7H2 |
InChI Key |
OIVUMSUWJNHLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C(C4=CC=CC=C4C(=C23)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


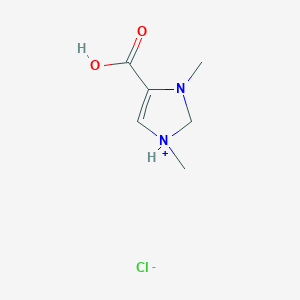
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
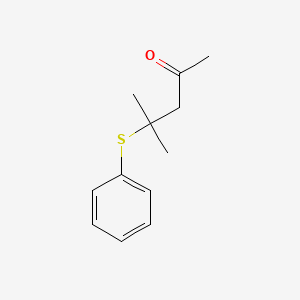
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
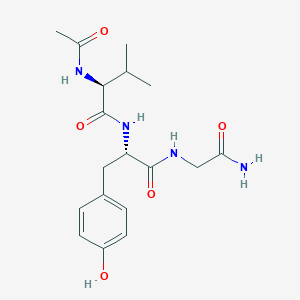
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
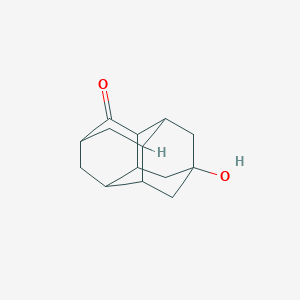
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
